molecular formula C27H44O6 B13390607 25-Deoxycedysterone;25-deoxy-20-ecdysone

25-Deoxycedysterone;25-deoxy-20-ecdysone

Cat. No.: B13390607
M. Wt: 464.6 g/mol
InChI Key: PJYYBCXMCWDUAZ-UHFFFAOYSA-N
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Description

Ponasterone A is a steroid hormone belonging to the class of ecdysteroids, which are polyhydroxylated sterols. These compounds are primarily known for their role in regulating molting and metamorphosis in insects.

Chemical Reactions Analysis

Types of Reactions: Ponasterone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of ponasterone A, which can exhibit different biological activities and properties .

Scientific Research Applications

Ponasterone A has a wide range of scientific research applications:

Mechanism of Action

Ponasterone A exerts its effects by binding to specific receptors, such as G protein-coupled receptors (GPCRs), on the cell membrane. This binding triggers a signaling cascade that involves the release of calcium ions, protein phosphorylation, and activation of various kinases. These molecular events lead to changes in gene expression and cellular responses, such as molting and metamorphosis in insects .

Comparison with Similar Compounds

Ponasterone A is unique among ecdysteroids due to its specific gene-inducing properties and high bioactivity. Similar compounds include:

Biological Activity

25-Deoxycedysterone, also known as 25-deoxy-20-ecdysone, is a phytoecdysteroid that has garnered attention due to its diverse biological activities. Ecdysteroids are steroid hormones primarily found in insects and some plants, playing crucial roles in growth, development, and reproduction. This article explores the biological activity of 25-deoxycedysterone, focusing on its mechanisms of action, effects on various biological systems, and potential applications in medicine and agriculture.

25-Deoxycedysterone exerts its biological effects through several mechanisms:

  • Receptor Binding : It primarily interacts with the ecdysteroid receptor (EcR), which is part of a heterodimeric complex with the retinoid X receptor (RXR). This binding initiates a cascade of gene expression changes involved in developmental processes in insects.
  • Signal Transduction : Upon binding to EcR, 25-deoxycedysterone activates downstream signaling pathways that influence cellular processes such as cell proliferation and differentiation. This is particularly evident in studies demonstrating its role in inducing molting and metamorphosis in insect models .

1. Anabolic Effects

Research indicates that 25-deoxycedysterone exhibits anabolic properties similar to those of anabolic steroids. It has been shown to enhance protein synthesis and muscle growth in various animal models .

2. Anti-Diabetic Properties

Studies have highlighted the compound's potential in regulating glucose metabolism. It has demonstrated hypoglycemic effects by improving insulin sensitivity and reducing blood sugar levels in diabetic models .

3. Anti-Inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves the modulation of inflammatory cytokines and pathways associated with oxidative stress .

4. Hematopoietic Stimulation

Evidence suggests that 25-deoxycedysterone can stimulate erythropoiesis (the production of red blood cells), making it a candidate for further exploration in treating anemia .

Case Studies and Experimental Research

Several studies have investigated the effects of 25-deoxycedysterone on various biological systems:

  • In Vitro Studies : In vitro experiments have shown that treatment with 25-deoxycedysterone increases cell viability under oxidative stress conditions, suggesting its potential as an antioxidant agent.
  • In Vivo Studies : Animal studies have demonstrated significant increases in muscle mass and strength following administration of 25-deoxycedysterone, supporting its use as a performance-enhancing agent .

Comparative Analysis with Other Ecdysteroids

CompoundAnabolic ActivityAnti-DiabeticAnti-InflammatoryErythropoiesis
25-DeoxycedysteroneHighModerateHighYes
EcdysteroneVery HighModerateModerateNo
TurkesteroneHighLowModerateNo

1. Pharmaceutical Applications

Given its diverse biological activities, 25-deoxycedysterone holds promise for therapeutic applications, particularly in:

  • Muscle Wasting Disorders : Its anabolic properties could be harnessed to treat conditions like cachexia.
  • Diabetes Management : Its anti-diabetic effects warrant further investigation for potential use in diabetes therapies.

2. Agricultural Uses

Due to its role in insect development, 25-deoxycedysterone can be utilized as a natural insect growth regulator, offering an eco-friendly alternative to synthetic pesticides .

Properties

IUPAC Name

17-(2,3-dihydroxy-6-methylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYYBCXMCWDUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860114
Record name 2,3,14,20,22-Pentahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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